molecular formula C16H21N3O6S2 B12688825 Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- CAS No. 63907-44-8

Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)-

Cat. No.: B12688825
CAS No.: 63907-44-8
M. Wt: 415.5 g/mol
InChI Key: JICAVJORXZWPEV-UHFFFAOYSA-N
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Description

Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group attached to a naphthalene ring substituted with ethylamino sulfonyl and hydroxy groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of ethylamino sulfonyl groups through sulfonation and subsequent amination reactions. The hydroxy group is usually introduced via hydroxylation reactions. The final step involves the acetamide formation through acylation reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- involves its interaction with various molecular targets and pathways. The compound’s sulfonyl and hydroxy groups enable it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(3,6-bis((methylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)
  • Acetamide, N-(3,6-bis((propylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)
  • Acetamide, N-(3,6-bis((butylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)

Uniqueness

Compared to similar compounds, Acetamide, N-(3,6-bis((ethylamino)sulfonyl)-8-hydroxy-1-naphthalenyl)- is unique due to its specific ethylamino sulfonyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable for certain applications where these properties are advantageous.

Properties

CAS No.

63907-44-8

Molecular Formula

C16H21N3O6S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[3,6-bis(ethylsulfamoyl)-8-hydroxynaphthalen-1-yl]acetamide

InChI

InChI=1S/C16H21N3O6S2/c1-4-17-26(22,23)12-6-11-7-13(27(24,25)18-5-2)9-15(21)16(11)14(8-12)19-10(3)20/h6-9,17-18,21H,4-5H2,1-3H3,(H,19,20)

InChI Key

JICAVJORXZWPEV-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C2C(=C1)C=C(C=C2O)S(=O)(=O)NCC)NC(=O)C

Origin of Product

United States

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